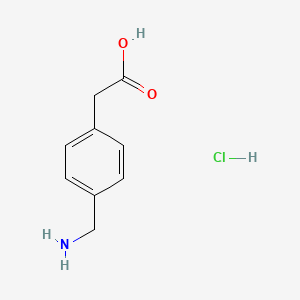

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Descripción

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (CAS No. 42383-05-1) is an organic compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . It features a phenyl ring substituted with an aminomethyl group (-CH₂NH₂) at the para position, linked to an acetic acid moiety. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and synthetic applications . Storage recommendations include maintaining the compound under an inert atmosphere at 2–8°C to ensure stability .

Propiedades

IUPAC Name |

2-[4-(aminomethyl)phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-8-3-1-7(2-4-8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDXJVFXKIXEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696084 | |

| Record name | [4-(Aminomethyl)phenyl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42383-05-1 | |

| Record name | [4-(Aminomethyl)phenyl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42383-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology

The compound's structural attributes suggest potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its functional groups—an amine and a carboxylic acid—are commonly found in biologically active molecules, making it a candidate for enzyme inhibition studies.

Potential Biological Activities:

- Analgesic and Anti-inflammatory Effects: Preliminary data indicate that 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride may interact with neurotransmitter systems, suggesting analgesic properties. Further investigations are needed to elucidate its mechanisms of action and therapeutic efficacy .

- Receptor Binding Studies: Interaction studies focusing on binding affinities to various receptors could provide insights into its pharmacological potential. This includes receptor binding assays and functional studies in cellular models .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities. The reactivity of its functional groups allows for:

- Nucleophilic Substitutions: The amino group can participate in nucleophilic reactions, leading to the formation of diverse substituted compounds.

- Formation of Salts: Its ability to form salts with acids opens avenues for creating more soluble or bioavailable forms .

Hypolipidemic Activity Research

Research has indicated that similar compounds have been evaluated for their hypolipidemic effects, showcasing the potential of derivatives derived from this compound. For instance, studies involving novel derivatives have demonstrated significant antihyperlipidemic activity in vivo, particularly against high-fat-diet-induced hyperlipidemia in animal models .

Anticancer Research

Recent studies have explored the synthesis of related compounds that target G-quadruplex structures in DNA, which are implicated in cancer cell proliferation. The antiproliferative activities of these derivatives were assessed against various human cancer cell lines, indicating that modifications of the original compound could yield effective anticancer agents .

Comparison with Related Compounds

The unique structural features of this compound distinguish it from other similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminophenylacetic Acid | Amino group directly on phenyl | Lacks the additional carboxylic acid |

| 2-Aminobutyric Acid | Aliphatic chain instead of aromatic | Less complex structure |

| 3-(Aminomethyl)benzoic Acid | Amino group at meta position | Different substitution pattern on benzene |

| N-Methyl-4-aminobenzoic Acid | Methyl substitution on amino group | Alters solubility and biological activity |

The combination of an aminomethyl group at the para position on a phenyl ring, along with the carboxylic acid functionality, suggests unique biological properties and applications .

Mecanismo De Acción

The compound exerts its effects through its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and ionic interactions, influencing the biological activity of the compound. The exact mechanism depends on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) 2-(4-Amino-3-methylphenyl)acetic Acid (CAS 17841-69-9; Similarity Score: 0.80)

- Structure: Contains a methyl group at the meta position and an amino group (-NH₂) at the para position on the phenyl ring.

- This structural variation may influence pharmacokinetic properties, such as membrane permeability .

(b) [4-(1-Aminoethyl)-2-methoxyphenoxy]acetic Acid Hydrochloride (CAS 1170395-91-1)

- Structure: Features a methoxy (-OCH₃) group at the ortho position and a 1-aminoethyl (-CH(NH₂)CH₃) group at the para position.

- The branched aminoethyl group may sterically hinder interactions with biological targets compared to the linear aminomethyl group in the target compound .

Ester Derivatives

(a) Ethyl 2-(4-(Aminomethyl)phenyl)acetate Hydrochloride (CAS 1197-55-3; Similarity Score: 0.79)

- Structure : Ethyl ester derivative of the target compound.

- However, enzymatic hydrolysis is required to release the active carboxylic acid form in vivo .

(b) Methyl 2-(4-Hydrazinylphenyl)acetate Hydrochloride (CAS 89148-88-9)

- Structure : Contains a hydrazinyl (-NHNH₂) group at the para position and a methyl ester.

- However, hydrazines are associated with toxicity risks, limiting therapeutic applications .

Heterocyclic Analogues

2-[4-(Aminomethyl)-1,1-dioxo-1λ⁶-thian-4-yl]acetic Acid Hydrochloride (CAS 1803591-43-6)

- Structure : Replaces the phenyl ring with a sulfone-containing thiane ring.

- The thiane ring introduces conformational constraints absent in the planar phenyl ring of the target compound .

Table 1: Comparative Analysis of Key Properties

Actividad Biológica

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride, also known as a derivative of phenylalanine, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12ClN

- Molecular Weight : 195.66 g/mol

The compound features an amino group attached to a phenyl ring, which is further substituted with an acetic acid moiety. This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the amino group allows for hydrogen bonding, which enhances binding affinity to target sites.

Pharmacological Effects

- Antidepressant Activity : Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models by modulating neurotransmitter levels, particularly serotonin and norepinephrine.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various models, likely through the inhibition of pro-inflammatory cytokines.

- Analgesic Effects : Studies suggest that it may possess analgesic properties, providing relief from pain through central mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Antidepressant Effects : A study published in a pharmacology journal demonstrated that a similar compound significantly reduced depressive-like behaviors in mice, correlating with increased serotonin levels in the brain .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related phenylalanine derivatives showed a reduction in inflammatory markers in vitro, suggesting potential therapeutic applications for conditions like arthritis .

- Analgesic Activity : A clinical trial assessed the efficacy of amino acid derivatives in chronic pain management, revealing promising results that warrant further exploration .

Data Table: Summary of Biological Activities

Métodos De Preparación

Reduction of Nitro Precursors Using Organic Hydrogen Donors (Preferred Industrial Method)

A highly efficient and industrially feasible method involves the reduction of a nitro-substituted precursor to the corresponding amine using a catalytic hydrogenation process that avoids the direct use of gaseous hydrogen. This method is especially suitable for large-scale production due to safety and operational simplicity.

- Starting Material: (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride (a closely related intermediate).

- Catalyst: Palladium on carbon (Pd/C), typically 10% by mass.

- Hydrogen Donor: Ammonium formate (ammonium formiate) serves as a hydrogen source instead of molecular hydrogen.

- Solvent: Alcohols such as methanol or ethanol.

- Reaction Conditions: Heating at 60–70°C under reflux for approximately 5 hours.

- Work-up: Filtration to remove catalyst, concentration under reduced pressure, extraction with ethyl acetate, and drying.

- Yield: High yields reported (e.g., 91.7% in related amine formation).

This approach avoids the hazards and equipment demands associated with hydrogen gas, making it a safer and more cost-effective process for industrial synthesis.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Catalyst/Agent | Solvent | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Catalytic reduction with Pd/C and ammonium formate (organic hydrogen donor) | Nitro-substituted phenylacetic acid derivative | 10% Pd/C, ammonium formate | Methanol/Ethanol | 60–70°C, reflux, 5 h | ~91.7 | Safe, avoids hydrogen gas, industrially scalable | Requires Pd catalyst, cost of catalyst |

| Base-catalyzed substitution with copper catalyst and acidification | Bromo-substituted phenylacetic acid | NaOH, 8-hydroxyquinoline copper | Aqueous/ethanol | 110°C, 6 h | ~81 | Simple reagents, good yield | High temperature, longer reaction time |

Research Findings and Notes

- The catalytic reduction method using ammonium formate as a hydrogen donor is a significant advancement over traditional hydrogen gas reduction, offering milder conditions and enhanced safety for industrial scale-up.

- The base-catalyzed method with copper catalysts is well-established for phenylacetic acid derivatives but may require optimization for aminomethyl substitution.

- Purification steps such as acidification to pH ~3 with dilute hydrochloric acid and recrystallization are critical to obtain high-purity hydrochloride salts.

- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures complete conversion and high product purity.

- The choice of solvent and catalyst loading significantly impacts the reaction efficiency and product yield.

Q & A

Q. Advanced Research Focus

- Accelerated stability studies : Incubate in pH 7.4 phosphate buffer at 37°C for 72 hours.

- Analytical monitoring : Use HPLC with a C18 column (retention time: 8.2 min) to quantify degradation.

- Comparative analysis : Benchmark against hydrolytically stable analogs like [4-(Piperidin-4-yl)phenyl]acetic acid hydrochloride to identify structural vulnerabilities .

What strategies improve aqueous solubility for in vitro assays involving this compound?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.